benzo[b]thiophene-3-carbaldehyde
Overview
Description
Benzo[b]thiophene-3-carboxaldehyde, also known as Thianaphthene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene .
Synthesis Analysis
This compound undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-3-carboxaldehyde is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Benzo[b]thiophene-3-carboxaldehyde has been used in the synthesis of heteroaryl chalcones . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .Physical and Chemical Properties Analysis
The boiling point of Benzo[b]thiophene-3-carboxaldehyde is 166 °C/20 mmHg, and its melting point is 53-57 °C .Scientific Research Applications
Synthesis and Reactions
- Benzo[b]thiophene-3-carboxaldehyde can be prepared from 3-methyl-benzo[b]thiophene and exhibits typical reactivity of aromatic aldehydes, useful in various synthetic pathways including oxidation, reduction, and condensation reactions (Campaigne & Neiss, 1966).
- It undergoes condensation with 4-methylpyridine and 2-methylquinoline to produce trans-diarylethenes, demonstrating its utility in the synthesis of complex heterocyclic structures (Klemm, Severns & Wynberg, 1991).
Medicinal Chemistry and Biological Activities
- Benzo[b]thiophene derivatives, including those synthesized from benzo[b]thiophene-3-carboxaldehyde, have been explored for their wide range of pharmacological properties, such as antibacterial, antifungal, and anti-inflammatory effects (Isloor, Kalluraya & Pai, 2010).
Material Science and Organic Semiconductors
- Some benzo[b]thiophene derivatives are used in the field of organic photoelectric materials and as organic semiconductors, highlighting the compound's significance in materials science (Duc, 2020).
Synthesis of Novel Compounds
- Efficient methods have been developed for synthesizing various benzo[b]thiophene derivatives, including those with benzo[b]thiophene-3-carboxaldehyde as a starting material. These methods are significant for creating new compounds with potential pharmaceutical applications (David et al., 2005).
Environmental Studies
- Studies on the photochemical degradation of benzo[b]thiophenes, closely related to benzo[b]thiophene-3-carboxaldehyde, are crucial in understanding the environmental fate of crude oil components after oil spills, demonstrating the compound's relevance in environmental chemistry (Andersson & Bobinger, 1992).
Safety and Hazards
Future Directions
Benzo[b]thiophene-3-carboxaldehyde may be used as a starting material in the multi-step synthesis of anthra[2,3-b:7,6-b′]bis[1benzothiophenes (ABBTs). It may also be used in the synthesis of 6-(N,N-dimethylamino)-2-(benzo[b]thiophen-3-yl)quinazolin-4-one and 6-(pyrrolidin-1-yl)-2-(benzo[b]thiophen-3-yl)quinazolin-4-one .
Mechanism of Action
Target of Action
Benzo[b]thiophene-3-carbaldehyde, also known as 1-benzothiophene-3-carbaldehyde or Benzo[b]thiophene-3-carboxaldehyde, is a biochemical reagent It is often used as a starting material in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
It is known to undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . This suggests that it may interact with its targets through a mechanism involving palladium-catalyzed coupling reactions.
Biochemical Pathways
Given its role as a starting material in the synthesis of various organic compounds , it is likely involved in a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
Its role as a starting material in the synthesis of various organic compounds suggests that its effects could be diverse and highly dependent on the specific context of its use.
Properties
IUPAC Name |
1-benzothiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJLPQCBTBZTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280832 | |
Record name | 1-benzothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-20-4 | |
Record name | Benzo[b]thiophene-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5381-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)thiophene-3-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]thiophene-3-carboxaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzo(b)thiophene-3-carboxaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88C6MH2ME3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of benzo[b]thiophene-3-carboxaldehyde?
A1: Benzo[b]thiophene-3-carboxaldehyde serves as a valuable precursor in various synthetic transformations. It readily undergoes typical aldehyde reactions like oxidation, reduction, and condensation reactions, making it suitable for synthesizing diverse derivatives. For instance, it is employed in synthesizing chalcones [], hydantoin derivatives [], and other complex heterocyclic systems []. Additionally, it serves as a starting material for preparing benzo[b]thiophene-3-carboxylic acids [].
Q2: How is the structure of benzo[b]thiophene-3-carboxaldehyde confirmed?
A2: The structure of this compound can be confirmed using a combination of analytical techniques. These include:
- Melting point determination: Provides information about the compound's purity. []
- Elemental analysis: Confirms the elemental composition and purity. []
- Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation pattern. []
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule. []
- Nuclear Magnetic Resonance Spectroscopy (NMR - 1H and 13C): Provides detailed information about the structure and connectivity of atoms within the molecule. []
Q3: Can benzo[b]thiophene-3-carboxaldehyde participate in metal-catalyzed reactions?
A3: Yes, it has been successfully employed in ruthenium(ii)-catalyzed reactions. Specifically, it acts as a substrate for regioselective direct C4- and C5-diamidation reactions using dioxazolones. This methodology allows for the efficient installation of two amide groups onto the benzene ring of the compound. []
Q4: Are there computational studies investigating benzo[b]thiophene-3-carboxaldehyde?
A4: Yes, density functional theory (DFT) studies have been conducted to investigate reaction mechanisms involving benzo[b]thiophene-3-carboxaldehyde. These studies provide a deeper understanding of regioselectivity observed in reactions such as the aforementioned ruthenium(ii)-catalyzed diamidation. []
Q5: Can you elaborate on the biological activity associated with derivatives of benzo[b]thiophene-3-carboxaldehyde?
A5: While the provided research focuses on the synthetic utility of benzo[b]thiophene-3-carboxaldehyde, some derivatives exhibit interesting biological properties. For example, condensation products of benzo[b]thiophene-3-carboxaldehyde and tetraethylenepentamine have potential applications as probes. [] Further research is ongoing to explore the full potential of these and other derivatives in biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.